
4-chloro-N-(3-ethoxypropyl)-2,5-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(3-ethoxypropyl)-2,5-dimethylbenzenesulfonamide, also known as CP-690,550, is a selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase enzyme that is involved in the signaling pathways of cytokines, which play a crucial role in the immune system. CP-690,550 has been found to be effective in treating various autoimmune and inflammatory diseases.
Mécanisme D'action
4-chloro-N-(3-ethoxypropyl)-2,5-dimethylbenzenesulfonamide selectively inhibits JAK3, which is involved in the signaling pathways of cytokines, such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By blocking JAK3, 4-chloro-N-(3-ethoxypropyl)-2,5-dimethylbenzenesulfonamide inhibits the activation of downstream signaling pathways, which leads to a reduction in the production of cytokines and the subsequent immune response.
Biochemical and Physiological Effects:
4-chloro-N-(3-ethoxypropyl)-2,5-dimethylbenzenesulfonamide has been found to have several biochemical and physiological effects. It reduces the production of cytokines, which leads to a reduction in the immune response. It also reduces the proliferation of T-cells and B-cells, which are involved in the immune response. 4-chloro-N-(3-ethoxypropyl)-2,5-dimethylbenzenesulfonamide has also been found to reduce the production of antibodies, which are involved in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
4-chloro-N-(3-ethoxypropyl)-2,5-dimethylbenzenesulfonamide has several advantages for lab experiments. It is a selective inhibitor of JAK3, which makes it a useful tool for studying the signaling pathways of cytokines. It has also been found to be effective in reducing the symptoms of various autoimmune and inflammatory diseases, which makes it a potential candidate for drug development.
One limitation of 4-chloro-N-(3-ethoxypropyl)-2,5-dimethylbenzenesulfonamide is its specificity for JAK3. It does not inhibit other JAK enzymes, such as JAK1, JAK2, and TYK2. This limits its potential for treating diseases that involve these enzymes.
Orientations Futures
There are several future directions for research on 4-chloro-N-(3-ethoxypropyl)-2,5-dimethylbenzenesulfonamide. One direction is to study its potential for treating other autoimmune and inflammatory diseases, such as multiple sclerosis and lupus. Another direction is to study its potential for combination therapy with other drugs. Finally, research could focus on developing more selective inhibitors of JAK enzymes, which could lead to more effective treatments for autoimmune and inflammatory diseases.
Méthodes De Synthèse
The synthesis of 4-chloro-N-(3-ethoxypropyl)-2,5-dimethylbenzenesulfonamide involves several steps. The first step is the reaction between 2,5-dimethylbenzenesulfonyl chloride and 3-ethoxypropylamine to form the intermediate N-(3-ethoxypropyl)-2,5-dimethylbenzenesulfonamide. This intermediate is then reacted with sodium hydride and 4-chloropyridine to form 4-chloro-N-(3-ethoxypropyl)-2,5-dimethylbenzenesulfonamide.
Applications De Recherche Scientifique
4-chloro-N-(3-ethoxypropyl)-2,5-dimethylbenzenesulfonamide has been extensively studied for its therapeutic potential in various autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been found to be effective in reducing the symptoms of these diseases by blocking the signaling pathways of cytokines.
Propriétés
Nom du produit |
4-chloro-N-(3-ethoxypropyl)-2,5-dimethylbenzenesulfonamide |
|---|---|
Formule moléculaire |
C13H20ClNO3S |
Poids moléculaire |
305.82 g/mol |
Nom IUPAC |
4-chloro-N-(3-ethoxypropyl)-2,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C13H20ClNO3S/c1-4-18-7-5-6-15-19(16,17)13-9-10(2)12(14)8-11(13)3/h8-9,15H,4-7H2,1-3H3 |
Clé InChI |
ADAHFDTXLOKNMV-UHFFFAOYSA-N |
SMILES |
CCOCCCNS(=O)(=O)C1=C(C=C(C(=C1)C)Cl)C |
SMILES canonique |
CCOCCCNS(=O)(=O)C1=C(C=C(C(=C1)C)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B267693.png)
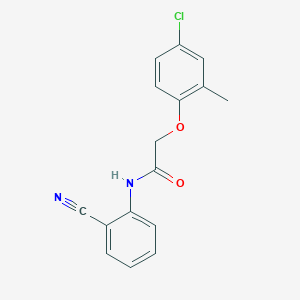

![N-{4-[(tert-butylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B267696.png)
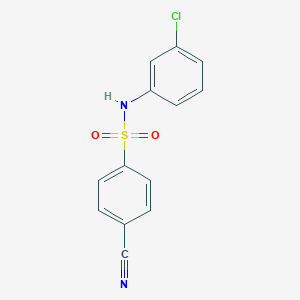

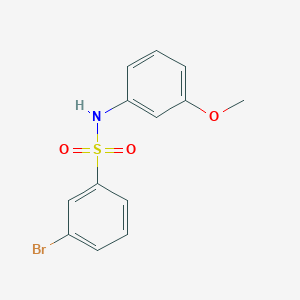
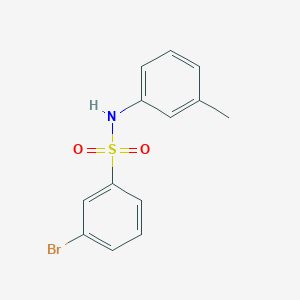

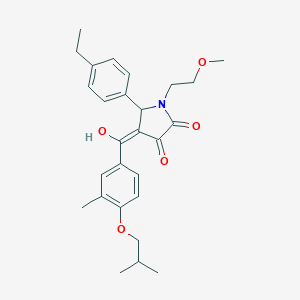
![Ethyl 5-cyano-4-(2-furyl)-6-{[2-oxo-2-(2-toluidino)ethyl]sulfanyl}-2-phenyl-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B267710.png)
![2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B267711.png)
![3-{[(3-Chloroanilino)carbonyl]amino}benzamide](/img/structure/B267717.png)
